molecular formula C26H21ClN4O4S B2606479 3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034546-91-1

3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2606479
CAS RN: 2034546-91-1
M. Wt: 520.99
InChI Key: MHKNCOOSYMGILC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of quinazolinone-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that specific derivatives exhibited remarkable cytotoxic activity against HeLa cell lines at certain concentrations. This indicates the potential of these compounds as anticancer agents, with variations in the quinazolinone ring substituents revealing significant impacts on their cytotoxic efficacy (Hassanzadeh et al., 2019).

Antitumor Activity

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activities. Certain derivatives have shown to be significantly potent compared to the control, indicating their utility in antitumor therapy. Molecular docking studies have further supported their potential mechanism of action through inhibition of critical enzymes in tumor cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Diuretic Agents

Research into quinazolin‐4(3H)‐one derivatives has also explored their application as diuretic agents. Synthesis involving the combination of quinazolinone with thiazole or 1,3,4‐thiadiazole moieties has yielded compounds with significant diuretic activity, opening avenues for the development of new therapeutic agents in managing fluid retention conditions (Azza R. Maarouf et al., 2004).

Antimicrobial Activity

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. These studies have highlighted moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning these compounds as promising candidates for developing new antimicrobial agents (B. Kapoor et al., 2017).

Spectroscopic and Theoretical Studies

Experimental and theoretical studies have been conducted on quinazolinone derivatives, focusing on their spectroscopic properties, molecular dynamics, and theoretical analyses. These investigations provide valuable insights into the molecular structure, stability, and electronic properties of these compounds, facilitating their application in various biomedical fields (S. Soliman et al., 2015).

Antioxidant Activity

New polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant activity. These compounds have demonstrated high antioxidant capacity, comparable to or exceeding that of standard antioxidants, suggesting their potential in oxidative stress-related disease treatment (Raluca Pele et al., 2022).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S/c1-33-21-12-9-17(13-22(21)34-2)24-29-23(35-30-24)15-36-26-28-20-6-4-3-5-19(20)25(32)31(26)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKNCOOSYMGILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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